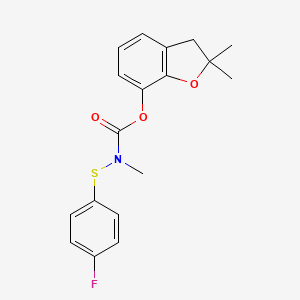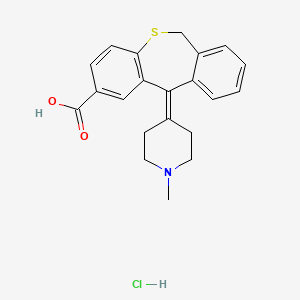
Dibenzo(b,e)thiepin-2-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VUFB 17,689, also known as hydrochloride Vc, is a tricyclic amino acid derivative. It is recognized for its potent antihistaminic properties with significantly reduced sedative effects. This compound has been extensively studied for its pharmacological potential, particularly in the field of antihistamines .
Preparation Methods
The synthesis of VUFB 17,689 involves several key steps. Initially, nitrile IVa reacts with 1-methyl-4-piperidylmagnesium chloride, a Grignard reagent, to produce carbinol XIb. This carbinol is then dehydrated and hydrolyzed with dilute hydrochloric acid to yield the hydrochloride of the tricyclic amino acid Vc .
In an alternative synthetic route, bromoketone VIa reacts with 1-methyl-4-piperidylmagnesium chloride, followed by nucleophilic substitution of the bromine atom by the cyano group at the carbinol stage. Subsequent dehydration and hydrolysis of the cyano group result in the formation of amino acid VIIIc .
Chemical Reactions Analysis
VUFB 17,689 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the bromine atom in the precursor stages.
Common reagents used in these reactions include Grignard reagents, hydrochloric acid, and butyllithium. The major products formed from these reactions are tricyclic amino acids and their derivatives .
Scientific Research Applications
VUFB 17,689 has been primarily studied for its antihistaminic activity. It has shown considerable potential in reducing allergic reactions with minimal sedative effects, making it a promising candidate for antihistamine medications . Additionally, its unique structure and properties have made it a subject of interest in biochemical pharmacology assays .
Mechanism of Action
The mechanism of action of VUFB 17,689 involves its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced responses .
Comparison with Similar Compounds
VUFB 17,689 is unique due to its strong antihistaminic activity combined with low sedative effects. Similar compounds include other tricyclic amino acids such as Vb, VIIIb, VIIIc, XVIIIb, and XVIIIc. These compounds also exhibit antihistaminic properties but may differ in their sedative effects and overall efficacy .
Properties
CAS No. |
142783-62-8 |
|---|---|
Molecular Formula |
C21H22ClNO2S |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzothiepine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H21NO2S.ClH/c1-22-10-8-14(9-11-22)20-17-5-3-2-4-16(17)13-25-19-7-6-15(21(23)24)12-18(19)20;/h2-7,12H,8-11,13H2,1H3,(H,23,24);1H |
InChI Key |
SLOHWVDVEDABAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CSC4=C2C=C(C=C4)C(=O)O)CC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



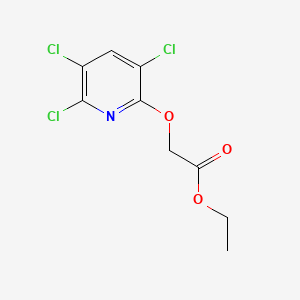
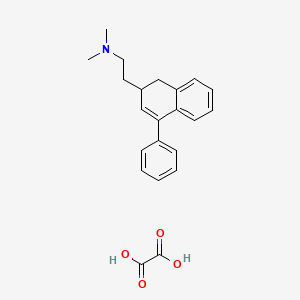

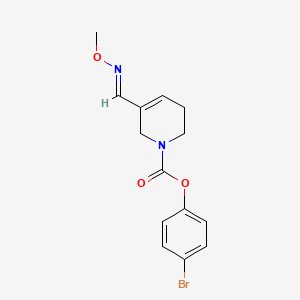
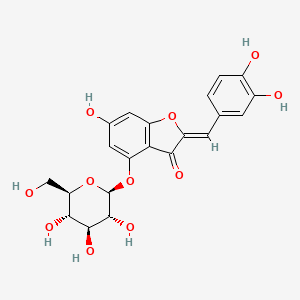
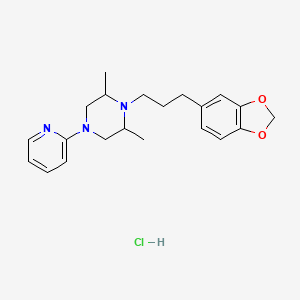
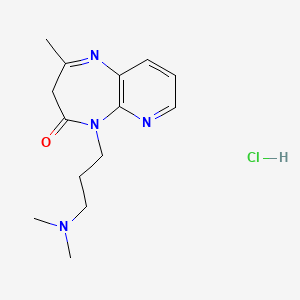
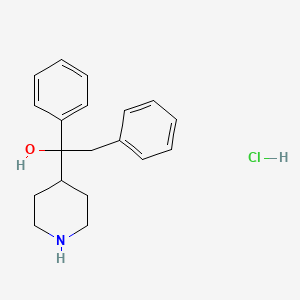
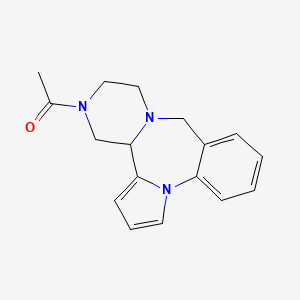


![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
